2-Isocyanato-4-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of benzonitrile and has the chemical formula C9H6N2O2. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-4-methoxybenzonitrile typically involves the reaction of 4-methoxybenzonitrile with phosgene or other isocyanate-generating reagents under controlled conditions. One common method involves the use of dichloromethane as a solvent and dimethyl sulfoxide as a reagent. The reaction is carried out at low temperatures, often using a dry ice/acetone bath to maintain the desired temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isocyanato-4-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Common reagents include primary and secondary amines, often under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Ureas: Formed from the reaction with amines.
Amines: Resulting from the reduction of the nitrile group.
Oxides: Produced through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2-Isocyanato-4-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Wirkmechanismus
The mechanism of action of 2-Isocyanato-4-methoxybenzonitrile involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical processes, including the formation of ureas and carbamates. The compound’s molecular targets and pathways are primarily related to its ability to modify proteins and other biomolecules through covalent bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Isocyanato-4-methylbenzonitrile
- 2-Isocyanato-4-chlorobenzonitrile
- 2-Isocyanato-4-fluorobenzonitrile
Uniqueness
2-Isocyanato-4-methoxybenzonitrile is unique due to its methoxy group, which imparts specific electronic and steric properties that influence its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in certain synthetic routes and industrial applications .
Eigenschaften
Molekularformel |
C9H6N2O2 |
---|---|
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
2-isocyanato-4-methoxybenzonitrile |
InChI |
InChI=1S/C9H6N2O2/c1-13-8-3-2-7(5-10)9(4-8)11-6-12/h2-4H,1H3 |
InChI-Schlüssel |
LNROXYCOCQTCCG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C#N)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.